molecular formula C11H22N4O5 B1681947 t-Boc-Aminooxy-PEG2-Azide CAS No. 252378-68-0

t-Boc-Aminooxy-PEG2-Azide

Cat. No.: B1681947
CAS No.: 252378-68-0
M. Wt: 290.32 g/mol
InChI Key: LBQVKQFGGWKBAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

t-Boc-Aminooxy-PEG2-Azide is a compound that serves as a crosslinker containing a t-Boc-aminooxy group and an azide group. The azide group can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage. This compound is particularly useful in bioconjugation experiments due to its ability to form stable linkages.

Mechanism of Action

Target of Action

t-Boc-Aminooxy-PEG2-Azide is a crosslinker containing an azide group and a t-Boc protected amine group . The primary targets of this compound are biomolecules containing aldehyde or ketone groups . The protected aminooxy can be deprotected by mild acidic conditions and then can react with an aldehyde or ketone group to form a stable oxime linkage .

Mode of Action

The azide group in this compound enables PEGylation via Click Chemistry . This compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . The formation of a stable triazole linkage is the result of this interaction .

Biochemical Pathways

This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

It’s known that the hydrophilic peg spacer in the compound increases solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of this compound is the formation of a stable oxime linkage with biomolecules containing aldehyde or ketone groups . This action is reversible . In the context of PROTACs, the result is the selective degradation of target proteins .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. The protected aminooxy can be deprotected under mild acidic conditions . Additionally, the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) requires the presence of copper ions .

Biochemical Analysis

Biochemical Properties

t-Boc-Aminooxy-PEG2-Azide plays a crucial role in biochemical reactions, particularly in bioconjugation and PEGylation processes. The azide group of this compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups, forming a stable triazole linkage . This reaction is highly specific and efficient, making this compound an essential tool in the synthesis of PROTACs (proteolysis-targeting chimeras) and other bioconjugates . The compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of stable linkages and enhancing the solubility of hydrophobic molecules in aqueous media .

Cellular Effects

This compound influences various cellular processes by facilitating the targeted delivery of therapeutic agents and enhancing the stability of bioconjugates. The compound can affect cell signaling pathways, gene expression, and cellular metabolism by enabling the precise modification of biomolecules . For example, this compound can be used to conjugate drugs to specific cell surface receptors, thereby improving the efficacy and specificity of targeted therapies . Additionally, the hydrophilic PEG spacer in this compound increases the solubility of conjugated molecules, reducing potential cytotoxicity and enhancing cellular uptake .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable linkages with biomolecules through Click Chemistry reactions. The azide group of this compound reacts with alkyne groups in the presence of a copper catalyst, forming a triazole linkage . This reaction is highly specific and efficient, allowing for the precise modification of biomolecules. The t-Boc protected aminooxy group can be deprotected under mild acidic conditions, enabling it to react with aldehyde or ketone groups to form a stable oxime linkage . These reactions facilitate the conjugation of this compound to various biomolecules, enhancing their stability and solubility .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable when stored at -20°C, but its stability may decrease over time when exposed to higher temperatures or acidic conditions . Long-term studies have shown that this compound can maintain its activity and stability for extended periods when stored under appropriate conditions . Degradation products may form over time, potentially affecting the efficacy of bioconjugates and other applications .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can effectively enhance the stability and solubility of bioconjugates . At higher doses, this compound may exhibit toxic or adverse effects, including potential cytotoxicity and immune responses . Threshold effects have been observed in some studies, indicating that the optimal dosage of this compound may vary depending on the specific application and target biomolecule .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to bioconjugation and PEGylation. The compound interacts with enzymes and cofactors involved in these pathways, facilitating the formation of stable linkages and enhancing the solubility of hydrophobic molecules . Additionally, this compound can affect metabolic flux and metabolite levels by enabling the targeted delivery of therapeutic agents and other biomolecules .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . The hydrophilic PEG spacer in this compound enhances its solubility in aqueous media, facilitating its transport and distribution within biological systems . Additionally, the compound can accumulate in specific cellular compartments or tissues, depending on its conjugation to target biomolecules .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within cells, depending on its conjugation to target biomolecules . This targeted localization can enhance the efficacy and specificity of bioconjugates, improving their therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

t-Boc-Aminooxy-PEG2-Azide is synthesized through a series of chemical reactions involving the protection of the aminooxy group with a t-Boc group and the introduction of an azide group. The synthetic route typically involves the following steps:

  • Protection of the aminooxy group with a t-Boc group.
  • Introduction of the azide group through nucleophilic substitution reactions.
  • Purification of the final product to achieve high purity (≥95%).

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, and the product is typically stored at 2-8°C for short-term use or -20°C for long-term storage.

Chemical Reactions Analysis

Types of Reactions

t-Boc-Aminooxy-PEG2-Azide undergoes several types of chemical reactions, including:

    Click Chemistry Reactions: The azide group reacts with alkyne groups via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages.

    Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with strained alkynes such as DBCO or BCN without the need for a copper catalyst.

Common Reagents and Conditions

    Reagents: Alkynes, DBCO, BCN, copper catalysts.

    Conditions: Mild reaction conditions, typically at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions are stable triazole linkages, which are useful in various bioconjugation applications .

Scientific Research Applications

t-Boc-Aminooxy-PEG2-Azide has a wide range of applications in scientific research, including:

    Chemistry: Used in the synthesis of complex molecules through Click Chemistry.

    Biology: Employed in bioconjugation experiments to link biomolecules such as proteins and nucleic acids.

    Medicine: Utilized in the development of drug delivery systems and targeted therapies.

    Industry: Applied in the production of advanced materials and nanotechnology

Comparison with Similar Compounds

Similar Compounds

    t-Boc-Aminooxy-PEG8-Azide: Similar to t-Boc-Aminooxy-PEG2-Azide but with a longer PEG spacer, providing increased solubility and flexibility.

    Aminooxy-PEG: Contains an aminooxy group without the t-Boc protection, used in bioconjugation reactions with aldehydes and ketones.

Uniqueness

This compound is unique due to its combination of a t-Boc-protected aminooxy group and an azide group, allowing for versatile applications in Click Chemistry and bioconjugation. The t-Boc protection provides stability during synthesis and storage, while the azide group enables efficient and selective reactions with alkyne groups .

Properties

IUPAC Name

tert-butyl N-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4O5/c1-11(2,3)20-10(16)14-19-9-8-18-7-6-17-5-4-13-15-12/h4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQVKQFGGWKBAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
t-Boc-Aminooxy-PEG2-Azide
Reactant of Route 2
Reactant of Route 2
t-Boc-Aminooxy-PEG2-Azide
Reactant of Route 3
t-Boc-Aminooxy-PEG2-Azide
Reactant of Route 4
t-Boc-Aminooxy-PEG2-Azide
Reactant of Route 5
t-Boc-Aminooxy-PEG2-Azide
Reactant of Route 6
Reactant of Route 6
t-Boc-Aminooxy-PEG2-Azide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.